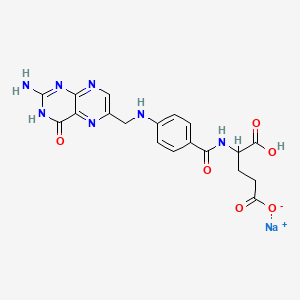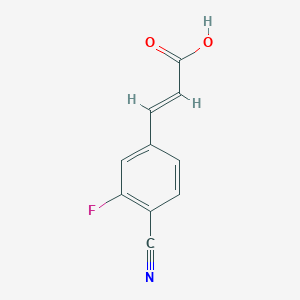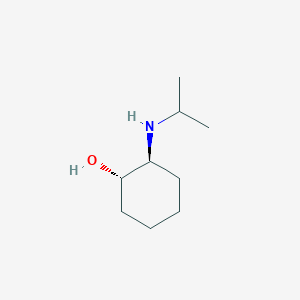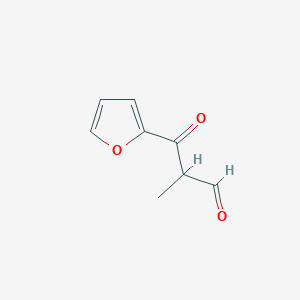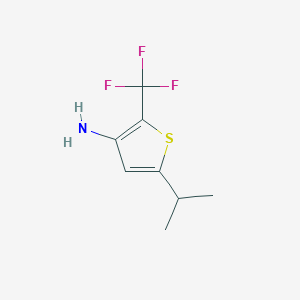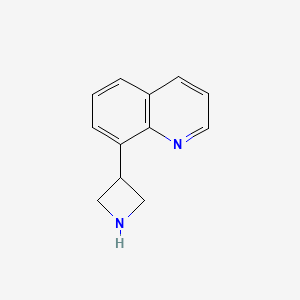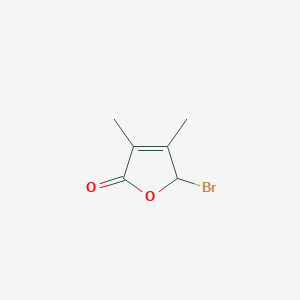
5-Bromo-3,4-dimethylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylfuran-2(5H)-one typically involves the bromination of 3,4-dimethylfuran-2(5H)-one. This can be achieved through the following steps:
Bromination Reaction: The starting material, 3,4-dimethylfuran-2(5H)-one, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dimethylfuran-2(5H)-one.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted furans with various functional groups.
Oxidation: Formation of furanones or other oxidized derivatives.
Reduction: Formation of 3,4-dimethylfuran-2(5H)-one.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-3,4-dimethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the furan ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and properties.
5-Chloro-3,4-dimethylfuran-2(5H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-Iodo-3,4-dimethylfuran-2(5H)-one: Contains an iodine atom, which may exhibit different reactivity compared to bromine.
Uniqueness
5-Bromo-3,4-dimethylfuran-2(5H)-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness.
Eigenschaften
Molekularformel |
C6H7BrO2 |
|---|---|
Molekulargewicht |
191.02 g/mol |
IUPAC-Name |
2-bromo-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7BrO2/c1-3-4(2)6(8)9-5(3)7/h5H,1-2H3 |
InChI-Schlüssel |
MVMKCPITPWQKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


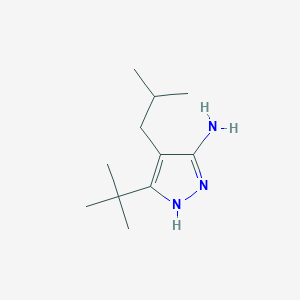

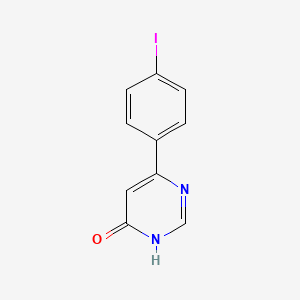
![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)



